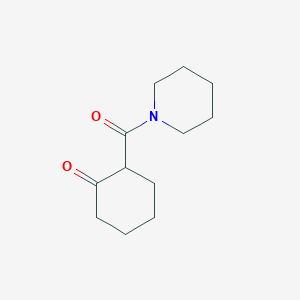

2-(1-Piperidinylcarbonyl)cyclohexanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H19NO2 |

|---|---|

Molecular Weight |

209.28 g/mol |

IUPAC Name |

2-(piperidine-1-carbonyl)cyclohexan-1-one |

InChI |

InChI=1S/C12H19NO2/c14-11-7-3-2-6-10(11)12(15)13-8-4-1-5-9-13/h10H,1-9H2 |

InChI Key |

QPFJAWFXWXXTJO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CCCCC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Piperidinylcarbonyl Cyclohexanone

Precursor Synthesis and Preparation Strategies

A prevalent and well-documented strategy for the synthesis of 2-(1-Piperidinylcarbonyl)cyclohexanone involves a two-step process: the initial synthesis of a suitable precursor, 2-oxocyclohexanecarboxylic acid or its ester derivative, followed by an amidation reaction with piperidine (B6355638).

The synthesis of the key precursor, ethyl 2-oxocyclohexane-1-carboxylate, is commonly achieved through the Claisen condensation of cyclohexanone (B45756) with diethyl carbonate. This reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH) or potassium hydride (KH), in an ethereal solvent like tetrahydrofuran (THF) at reflux temperatures. The base facilitates the deprotonation of the α-carbon of cyclohexanone, forming an enolate which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. An acidic workup is subsequently required. stackexchange.com More reactive acylating agents like diethyl oxalate can also be employed, followed by a decarbonylation step. stackexchange.com Another approach involves the use of ethyl chloroformate with a base like sodium ethoxide in ethanol. stackexchange.com

Once the precursor, 2-oxocyclohexanecarboxylic acid or its ester, is obtained, the subsequent amidation with piperidine yields the target compound. The direct amidation of the carboxylic acid is a common method, facilitated by a variety of coupling reagents. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

| Coupling Reagent | Description |

| DCC (Dicyclohexylcarbodiimide) | A widely used carbodiimide for amide bond formation. The byproduct, dicyclohexylurea, is insoluble in most organic solvents, facilitating purification. peptide.commerckmillipore.com |

| DIC (Diisopropylcarbodiimide) | Similar to DCC, but the diisopropylurea byproduct is more soluble, making it suitable for solid-phase synthesis. peptide.commerckmillipore.com |

| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | A highly efficient uronium-based coupling reagent known for fast reaction times and reduced racemization. sigmaaldrich.com |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Another common and effective uronium-based coupling reagent. merckmillipore.comsigmaaldrich.com |

| SOCl₂ (Thionyl chloride) | Can be used for a one-pot synthesis of amides from carboxylic acids and amines. nih.gov |

The general procedure involves dissolving the 2-oxocyclohexanecarboxylic acid and piperidine in a suitable solvent, followed by the addition of the coupling reagent and a base, if necessary. The reaction conditions are typically mild, and the choice of reagent can be optimized to achieve high yields and purity.

Direct Carbonylation Approaches

Direct carbonylation methods offer a more atom-economical route to this compound by introducing the carbonyl group and the piperidine moiety in a single step. These approaches often rely on transition metal catalysis.

Palladium and copper complexes are the most extensively studied catalysts for the synthesis of α-ketoamides through oxidative amidation or aminocarbonylation reactions. quora.compdx.edu For a hypothetical direct synthesis of this compound from cyclohexanone, a palladium or copper catalyst would likely be employed.

Palladium Catalysts: Palladium(II) complexes are commonly used in aminocarbonylation reactions. The choice of ligand is crucial for the catalyst's activity and selectivity. Phosphine ligands, such as triphenylphosphine (PPh₃), are frequently used to stabilize the palladium center and modulate its reactivity. google.com

Copper Catalysts: A variety of copper sources, including Cu(I) and Cu(II) salts (e.g., CuI, CuBr, Cu(OAc)₂), have been shown to be effective for the synthesis of α-ketoamides. quora.compdx.edu The catalytic activity can be enhanced by the use of specific ligands, which can stabilize the copper catalyst and facilitate the reaction steps.

The reaction conditions for a direct carbonylation approach would need careful optimization to achieve a good yield of this compound.

| Parameter | Description |

| Solvent | Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used. |

| Temperature | Reactions are typically carried out at elevated temperatures to facilitate the reaction kinetics. |

| Pressure | In aminocarbonylation reactions, the pressure of carbon monoxide is a critical parameter that can influence the reaction rate and selectivity. |

| Base | A base is often required to facilitate the formation of the enolate from cyclohexanone or to neutralize acidic byproducts. |

| Oxidant | In oxidative amidation reactions, an oxidant such as molecular oxygen or a peroxide is necessary. |

While specific conditions for the direct synthesis of this compound are not extensively reported, the general principles of α-ketoamide synthesis suggest that a reaction between cyclohexanone, piperidine, and carbon monoxide in the presence of a suitable catalyst system under optimized conditions could be a viable, albeit challenging, synthetic route.

Alternative Synthetic Pathways

Beyond the precursor and direct carbonylation routes, other synthetic strategies can be envisioned for the construction of the this compound core structure.

Condensation reactions, such as the aldol (B89426) condensation, are fundamental in carbon-carbon bond formation. While a direct aldol-type condensation to form the target molecule is not straightforward, related coupling reactions could be employed. For instance, the reaction of a pre-formed cyclohexanone enolate with an electrophilic piperidinylcarbonyl species could potentially form the desired C-C bond. pdx.edu

Enamines, formed from the reaction of cyclohexanone with a secondary amine like pyrrolidine (B122466), are nucleophilic at the β-carbon and can react with acylating agents. researchgate.netnih.gov A similar strategy using a piperidine-derived enamine and a suitable carbonylating agent might be explored.

Certain rearrangement reactions have the potential to generate the α-ketoamide functionality on a cyclohexyl ring. For example, the Beckmann rearrangement of a suitable α,β-unsaturated oxime derivative could theoretically lead to a lactam that might be further elaborated. A related approach involves the Favorskii rearrangement of an α-halo-β-keto piperidide, which could potentially contract a seven-membered ring to the desired six-membered ring with the α-ketoamide moiety. However, the synthesis of the required precursors for such rearrangement reactions would be a significant challenge in itself.

Regioselective Synthesis and Control

The regioselective synthesis of this compound hinges on the controlled formation of a cyclohexanone enolate, which then acts as a nucleophile to attack an electrophilic piperidine-1-carbonyl source, typically piperidine-1-carbonyl chloride. The control of regioselectivity is crucial, especially when dealing with substituted cyclohexanones, to ensure the acylation occurs at the desired α-carbon.

The formation of the enolate can be directed under either kinetic or thermodynamic control. bham.ac.ukmasterorganicchemistry.com For an unsubstituted cyclohexanone, the two α-positions (C2 and C6) are equivalent, simplifying the issue of regioselectivity between different carbon atoms. However, the competition between C-acylation (to form the desired β-diketone) and O-acylation (to form an enol ester) remains a significant challenge. ubc.ca

Kinetic vs. Thermodynamic Enolate Formation:

| Control Type | Reaction Conditions | Resulting Enolate |

| Kinetic | Strong, sterically hindered base (e.g., LDA), low temperature (-78 °C), aprotic solvent (e.g., THF) | Less substituted enolate is formed faster. |

| Thermodynamic | Weaker base (e.g., NaH, NaOR), higher temperature, protic solvent | More substituted, thermodynamically more stable enolate is favored through equilibration. |

To favor C-acylation, it is generally necessary to pre-form the enolate using a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is a common choice for this purpose as it irreversibly deprotonates the α-carbon at low temperatures, leading to the formation of the lithium enolate. This pre-formed enolate can then be treated with the acylating agent. masterorganicchemistry.com The use of a strong, bulky base like LDA at low temperatures favors the formation of the kinetic enolate, which for an unsubstituted cyclohexanone, ensures deprotonation occurs at either the C2 or C6 position without significant competing reactions.

The choice of the acylating agent is also critical. Piperidine-1-carbonyl chloride is a suitable electrophile for this reaction. It is a commercially available, colorless liquid that is soluble in many organic solvents. mdpi.comwikipedia.org The reaction mechanism involves the nucleophilic attack of the cyclohexanone enolate on the electrophilic carbonyl carbon of piperidine-1-carbonyl chloride, followed by the elimination of the chloride leaving group to yield the target compound.

An alternative approach to achieve C-acylation involves the use of silyl enol ethers of cyclohexanone. These can be acylated in the presence of a Lewis acid catalyst, which can sometimes offer better control and milder reaction conditions compared to the use of strong bases.

Scale-Up Considerations for Industrial and Academic Applications

Transitioning the synthesis of this compound from a laboratory scale to larger industrial or academic production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Reagent Selection and Handling: The use of strong bases like LDA on a large scale presents several challenges. LDA is typically generated in situ from diisopropylamine and n-butyllithium, the latter being highly pyrophoric and moisture-sensitive, requiring specialized handling and equipment. Cryogenic temperatures (-78 °C) are also necessary for the selective formation of the kinetic enolate, which can be energy-intensive and difficult to maintain in large reactors.

Alternative, safer, and more manageable bases are often sought for industrial processes. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used, although they may favor the thermodynamic enolate and can lead to a mixture of products if not carefully controlled.

Solvent Choice and Work-up: The choice of solvent is critical for reaction efficiency and ease of work-up. Tetrahydrofuran (THF) is a common solvent for enolate chemistry but can form explosive peroxides upon storage. Alternative ether solvents or non-ethereal solvents may be considered for large-scale production. The work-up procedure should be simple and efficient, minimizing the use of large volumes of solvents for extraction and purification. Crystallization is often preferred over chromatography for purification on a large scale due to cost and throughput.

Alternative Methodologies for Scale-Up:

| Method | Description | Advantages for Scale-Up | Challenges |

| Flow Chemistry | The reaction is carried out in a continuous flow reactor. | Improved heat and mass transfer, better control over reaction parameters, enhanced safety, potential for automation. | Requires specialized equipment and process development. |

| Heterogeneous Catalysis | Using a solid-supported catalyst or base. | Ease of catalyst separation and recycling, potentially milder reaction conditions, simplified work-up. | Catalyst deactivation, lower reaction rates compared to homogeneous systems. |

| Mechanochemistry | Reactions are induced by mechanical force (e.g., ball milling) in the absence of a solvent. mdpi.com | Reduced solvent waste, potentially faster reaction times, can enable reactions with insoluble reagents. | Scalability can be a challenge, equipment wear. |

Recent research into the gram-scale synthesis of flavoring ketones has explored the use of solid acid catalysts, which could offer a more sustainable and scalable approach for acylation reactions. ucl.ac.uk Such methods avoid the use of stoichiometric strong bases and simplify the purification process. Investigating similar catalytic systems for the synthesis of this compound could be a promising avenue for developing a more industrially viable process.

Advanced Spectroscopic and Structural Elucidation of 2 1 Piperidinylcarbonyl Cyclohexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)Multi-dimensional NMR experiments are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and assembling the molecular framework.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, identifying which protons are adjacent to one another within the cyclohexanone (B45756) and piperidine (B6355638) rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This would establish direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the piperidine ring to the cyclohexanone ring via the carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, providing insights into the molecule's 3D structure and preferred conformation.

A thorough literature search did not yield any published COSY, HSQC, HMBC, or NOESY spectra for 2-(1-Piperidinylcarbonyl)cyclohexanone, making it impossible to compile a data table of chemical shifts and correlations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide unambiguous data on bond lengths, bond angles, and the conformation of the molecule in the solid state. A search for crystal structures in crystallographic databases did not locate an entry for this compound.

Crystal Packing and Intermolecular Interactions

The precise crystal structure of this compound has not been extensively reported in publicly available crystallographic databases. However, an analysis of its molecular structure allows for a detailed prediction of the intermolecular forces that govern its crystal packing. The molecule possesses several key functional groups that dictate its non-covalent interactions: a carbonyl group (C=O) on the cyclohexanone ring, an amide carbonyl group, and a tertiary amine within the piperidine ring.

Furthermore, weak C-H···O hydrogen bonds are anticipated to be a significant feature of the crystal packing. The hydrogen atoms on the cyclohexanone and piperidine rings, particularly those adjacent to the electron-withdrawing carbonyl groups, can act as weak hydrogen bond donors to the oxygen atoms of the carbonyl groups on neighboring molecules. These interactions, while individually weak, collectively contribute to the stability of the crystal lattice. The intricate network of these C-H···O interactions, alongside the stronger dipole-dipole forces, would define the three-dimensional supramolecular architecture. Analysis of related structures suggests that such interactions are crucial in controlling the packing of molecules with similar functionalities. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful method for the characterization of functional groups within this compound. The vibrational spectrum is expected to be rich and complex, with characteristic bands arising from the cyclohexanone, piperidine, and amide moieties.

The most prominent vibrational modes will be associated with the two carbonyl groups. The cyclohexanone ring C=O stretch is typically observed in the region of 1715-1695 cm⁻¹. qiboch.comnist.gov The exact position of this band is sensitive to the local molecular environment and any conformational strain in the ring. The amide C=O stretching vibration (Amide I band) is expected to appear in the range of 1680-1630 cm⁻¹. The lower frequency compared to the ketone is due to the resonance effect of the nitrogen lone pair, which imparts partial double bond character to the C-N bond and weakens the C=O bond.

The C-N stretching vibration of the amide group is coupled with the N-H bending mode in secondary amides (Amide II band), but in this tertiary amide, the C-N stretch will be a more distinct vibration, likely appearing in the 1400-1200 cm⁻¹ region. The piperidine ring will exhibit a series of characteristic C-H and C-C stretching and bending vibrations. The C-H stretching vibrations of the methylene (B1212753) groups in both the cyclohexanone and piperidine rings are expected in the 3000-2850 cm⁻¹ region. nih.gov

A detailed assignment of the major expected vibrational frequencies is presented in the table below. These assignments are based on established group frequency correlations from the literature for similar chemical structures. nih.govresearchgate.netnih.govresearchgate.net

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Spectrum |

| C-H Stretch | CH₂ (Cyclohexanone & Piperidine) | 2950 - 2850 | IR, Raman |

| C=O Stretch | Ketone (Cyclohexanone) | 1715 - 1695 | IR, Raman |

| C=O Stretch (Amide I) | Amide | 1680 - 1630 | IR, Raman |

| CH₂ Scissoring | CH₂ (Cyclohexanone & Piperidine) | 1470 - 1440 | IR, Raman |

| C-N Stretch | Tertiary Amide | 1400 - 1200 | IR, Raman |

| C-C Stretch | Ring Vibrations | 1200 - 800 | IR, Raman |

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Derivatives

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. While this compound itself is achiral, the introduction of stereocenters, for instance by substitution on the cyclohexanone or piperidine rings, would render it chiral and thus amenable to ECD analysis.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores. For a chiral derivative of this compound, the primary chromophores are the ketone and amide carbonyl groups. The electronic transitions associated with these groups, typically the n → π* and π → π* transitions, will give rise to characteristic ECD signals (Cotton effects).

Computational methods, particularly time-dependent density functional theory (TD-DFT), have become indispensable for the interpretation of ECD spectra. rsc.org By calculating the theoretical ECD spectrum for a given absolute configuration, it is possible to make an unambiguous assignment of the stereochemistry by comparing the calculated spectrum with the experimental one. This combined experimental and computational approach would be a definitive method for elucidating the absolute configuration of any chiral derivatives of this compound. nih.gov

Conformational Analysis and Stereochemical Investigations of 2 1 Piperidinylcarbonyl Cyclohexanone

Conformational Preferences of the Cyclohexanone (B45756) Ring

The cyclohexanone ring in 2-(1-Piperidinylcarbonyl)cyclohexanone, like other 2-substituted cyclohexanones, primarily adopts a chair conformation to minimize angular and torsional strain. dalalinstitute.com However, the presence of the exocyclic C=O bond leads to a slight flattening of the ring compared to cyclohexane (B81311), which can influence the rate of interconversion between chair forms. researchgate.net The key conformational question for this molecule is the preference of the 2-(1-piperidinylcarbonyl) substituent to occupy either an axial or an equatorial position.

In monosubstituted cyclohexanes, substituents generally prefer the equatorial position to avoid steric strain from 1,3-diaxial interactions. libretexts.org However, in 2-substituted cyclohexanones, the situation is more complex due to the interplay of various electronic and steric factors. For many 2-substituted cyclohexanones, the equatorial conformer is more stable. youtube.com Yet, for N-acylpiperidines with a substituent at the 2-position of the piperidine (B6355638) ring, a pseudoallylic strain can force the substituent into an axial orientation. acs.org This effect arises from the conjugation of the nitrogen lone pair with the carbonyl π-orbital, which increases the sp² hybridization of the nitrogen and creates a partial double bond character in the C-N bond. acs.org This planarity introduces steric hindrance that can favor an axial position for an adjacent substituent to minimize repulsion. acs.org

Computational studies on related 2-substituted cyclohexanones, such as 2-halocyclohexanones, have shown that the relative stability of axial and equatorial conformers is highly dependent on the nature of the substituent and the solvent. researchgate.netrsc.org For instance, in 2-fluorocyclohexanone, the axial conformation is more stable in the vapor phase, while the equatorial form is favored in solution. rsc.org The stability of the axial conformer in some cases is attributed to the generalized anomeric effect, involving delocalization of electrons. researchgate.net For this compound, a delicate balance between steric bulk, which would favor the equatorial position, and electronic effects like pseudoallylic strain, which could favor the axial position, determines the dominant conformation.

Table 1: Factors Influencing Cyclohexanone Ring Conformation

| Factor | Favored Position for Substituent | Rationale |

|---|---|---|

| Steric Hindrance (1,3-diaxial interactions) | Equatorial | Minimizes steric repulsion with axial hydrogens on the same side of the ring. libretexts.org |

| Torsional Strain | Equatorial | Generally lower torsional strain compared to the axial position. |

| Pseudoallylic Strain | Axial | Arises from the planarity of the adjacent N-acyl group, making the axial position sterically less hindered in some N-acylpiperidines. acs.org |

| Generalized Anomeric Effect | Axial | Electronic stabilization through orbital overlap, observed in some 2-substituted cyclohexanones. researchgate.net |

Rotational Barriers of the Amide Bond

The bond between the carbonyl carbon and the piperidine nitrogen in this compound is an amide bond. Due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, this C-N bond possesses significant partial double bond character. This restricted rotation around the amide bond is a well-documented phenomenon and leads to the existence of rotational isomers, or rotamers. acs.orgrsc.org

The energy barrier to this rotation is substantial enough that distinct conformers can often be observed at room temperature using techniques like NMR spectroscopy. rsc.org Studies on various N-acylpiperidines and related piperidides have determined these rotational barriers. For example, temperature-dependent ¹H NMR spectroscopy on N-benzoylated piperazine (B1678402) compounds, which share the N-acyl structural motif, revealed activation energy barriers (ΔG‡) for amide bond rotation to be between 56 and 80 kJ mol⁻¹. rsc.org Similar studies on other piperidides have also quantified these barriers. acs.org It is expected that the rotational barrier in this compound would fall within a comparable range, leading to distinguishable cis and trans conformations with respect to the arrangement around the amide bond.

Conformational Isomers and Their Interconversion

The primary isomers would be:

Equatorial-trans: The substituent is equatorial, and the amide bond is in a trans configuration.

Equatorial-cis: The substituent is equatorial, and the amide bond is in a cis configuration.

Axial-trans: The substituent is axial, and the amide bond is in a trans configuration.

Axial-cis: The substituent is axial, and the amide bond is in a cis configuration.

Interconversion between these isomers occurs through two distinct pathways:

Ring Flipping: This process interconverts the axial and equatorial positions of the substituent on the cyclohexanone ring. The energy barrier for this process in substituted cyclohexanones is generally lower than in corresponding cyclohexanes. researchgate.net

Amide Bond Rotation: This process interconverts the cis and trans amide rotamers and has a higher energy barrier, as discussed previously. rsc.org

In studies of similar N-acyl functionalized piperazines, the coalescence temperature and activation energy for amide bond rotation were typically higher than those for the ring inversion. rsc.org This suggests that on the NMR timescale, interconversion between cis and trans amide rotamers is slower than the chair-chair interconversion of the six-membered ring. While the cyclohexanone ring may be rapidly flipping between chair conformations, the amide portion remains locked in either a cis or trans state for a longer duration. Furthermore, while the chair conformation is most common, less stable twist-boat conformations can also be populated, particularly when stabilized by interactions such as in a protein binding site. acs.org

Diastereoselective Synthesis of Related Chiral Analogs

The synthesis of chiral analogs of this compound with high stereocontrol is a significant challenge in organic chemistry. The cyclohexanone skeleton is a core structure in many natural products and pharmaceuticals, making the development of stereoselective synthetic methods an active area of research. nih.gov

Diastereoselective methods for creating highly substituted, chiral cyclohexanones often rely on cascade reactions. One such strategy is the inter–intramolecular double Michael addition of a donor, like curcumin, to an acceptor, such as an arylidenemalonate, which can yield functionalized cyclohexanones with high diastereoselectivity. nih.gov Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of cyclohexadiene structures, which can be precursors to chiral cyclohexanones. semanticscholar.orgplos.org For instance, the reaction of α,β-unsaturated aldehydes in the presence of a chiral organocatalyst can provide stereocontrolled access to the cyclohexadienal backbone. semanticscholar.org

Regarding the piperidine moiety, the diastereoselective synthesis of chiral 2-substituted piperidines is also well-established, providing routes to build complexity into that part of the molecule. crossref.orgresearchgate.net The synthesis of chiral organoselenium compounds, for example, can proceed through asymmetric cyclization reactions to yield enantioenriched pyrrolidine (B122466) and piperidine derivatives. nih.gov These established methodologies for the separate components suggest that a convergent synthesis, combining a chiral cyclohexanone precursor with a chiral piperidine unit, or a diastereoselective reaction on an achiral precursor, could be viable strategies for accessing specific chiral analogs of this compound.

Influence of Substituents on Conformation and Reactivity

The introduction of additional substituents onto either the cyclohexanone or piperidine rings would significantly alter the conformational preferences and chemical reactivity of this compound. The principles governing the conformational equilibrium of disubstituted cyclohexanes provide a framework for predicting these effects. libretexts.orglibretexts.org

Key principles include:

Substituents generally favor equatorial positions to minimize 1,3-diaxial interactions. libretexts.org

In a disubstituted cyclohexane with one axial and one equatorial group, the conformation that places the larger group in the equatorial position is typically more stable. libretexts.orglibretexts.org

For example, adding a bulky alkyl group, such as a tert-butyl group, to the C4 position of the cyclohexanone ring would effectively "lock" the ring in a conformation where that group is equatorial. This would, in turn, dictate whether the 2-(1-piperidinylcarbonyl) group is axial or equatorial.

Substituents can also exert electronic effects. An electron-withdrawing group on the piperidine ring could influence the degree of conjugation in the amide bond, potentially altering the rotational barrier and the preference for cis or trans isomers. rsc.org Similarly, substituents on the cyclohexanone ring can affect the enolizability of the ketone and the stereochemical outcome of reactions at the α-carbon. The reactivity of the carbonyl group itself would also be modulated by the electronic nature of any nearby substituents.

Table 2: Predicted Effects of Additional Substituents

| Position of Substituent | Type of Substituent | Predicted Effect on Conformation/Reactivity |

|---|---|---|

| Cyclohexanone Ring (e.g., C4) | Bulky Alkyl Group | Locks the ring conformation, forcing other substituents into specific axial/equatorial positions. libretexts.org |

| Cyclohexanone Ring (e.g., C3) | Alkyl Group | Introduces "three-alkyl ketone effect," potentially increasing the population of the axial conformer. youtube.com |

| Piperidine Ring | Electron-Withdrawing Group | May alter the rotational barrier of the amide bond by affecting the nitrogen's electron density. rsc.org |

| Piperidine Ring (e.g., C2') | Alkyl Group | Introduces additional steric strain that would further influence the conformational equilibrium of the entire molecule. acs.org |

Reactivity and Reaction Mechanisms of 2 1 Piperidinylcarbonyl Cyclohexanone

Theoretical Reactions at the Cyclohexanone (B45756) Carbonyl Center

The carbonyl carbon in a cyclohexanone ring is electrophilic and susceptible to attack by nucleophiles.

Theoretical Reactions at the α-Carbon of the Cyclohexanone Ring

The presence of the carbonyl group makes the protons on the adjacent α-carbon acidic, allowing for the formation of an enolate ion.

Reactions Involving the Piperidine (B6355638) Amide Moiety of 2-(1-Piperidinylcarbonyl)cyclohexanone

The piperidine amide moiety in this compound is a key functional group that governs a significant portion of its chemical reactivity. This section delves into the characteristic reactions of this amide group, including its cleavage through hydrolysis and its modification via N-alkylation and N-acylation.

Hydrolysis and Amidation Reactions

The amide bond in this compound, while generally stable, can be cleaved under both acidic and basic conditions to yield 2-oxocyclohexanecarboxylic acid and piperidine. This hydrolysis reaction is of fundamental importance in understanding the stability and degradation pathways of this compound.

Under acidic conditions , the reaction is initiated by the protonation of the carbonyl oxygen of the amide. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfer and elimination of piperidine as the leaving group.

In basic media , the hydrolysis proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide. This step also leads to the formation of a tetrahedral intermediate. The collapse of this intermediate results in the formation of a carboxylate anion and piperidine. This process is effectively irreversible due to the deprotonation of the resulting carboxylic acid under basic conditions.

The reverse reaction, amidation , involves the condensation of 2-oxocyclohexanecarboxylic acid or its derivatives (such as an acyl chloride or ester) with piperidine to form the amide bond. This reaction is a common synthetic route to this compound and related compounds.

| Reaction Type | Reagents and Conditions | Products | Plausible Mechanism |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 2-Oxocyclohexanecarboxylic acid, Piperidinium ion | Protonation of carbonyl oxygen, nucleophilic attack by water, formation of tetrahedral intermediate, elimination of piperidine. |

| Base-Promoted Hydrolysis | OH⁻, heat | 2-Oxocyclohexanecarboxylate, Piperidine | Nucleophilic attack by hydroxide, formation of tetrahedral intermediate, elimination of piperidine. |

| Amidation (from acyl chloride) | 2-Oxocyclohexanecarbonyl chloride, Piperidine, Base (e.g., triethylamine) | This compound | Nucleophilic acyl substitution. |

N-Alkylation and Acylation of the Piperidine Nitrogen

While the nitrogen atom of the amide in this compound is part of a stable amide linkage and thus less nucleophilic than a free amine, it can still undergo further functionalization under specific conditions. However, direct N-alkylation or N-acylation of the piperidine nitrogen within the intact amide is generally challenging due to the delocalization of the nitrogen lone pair into the carbonyl group.

More commonly, reactions that appear to be N-alkylation or N-acylation of the piperidine moiety would proceed on the piperidine molecule after it has been cleaved from the cyclohexanone ring through a hydrolysis reaction, or on a piperidine derivative used in the synthesis of a related compound.

For the free piperidine molecule, N-alkylation is a standard reaction that introduces an alkyl group onto the nitrogen atom. This is typically achieved by reacting piperidine with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base to neutralize the resulting hydrohalic acid. Similarly, N-acylation of piperidine can be accomplished by reacting it with an acylating agent such as an acid chloride or an acid anhydride to form an N-acylpiperidine.

| Reaction Type | Reagent | Product (of Piperidine) |

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methylpiperidine |

| N-Alkylation | Benzyl Bromide (C₆H₅CH₂Br) | N-Benzylpiperidine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetylpiperidine |

| N-Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-Acetylpiperidine |

Intermolecular and Intramolecular Cyclization Reactions

The structure of this compound, featuring a β-keto amide system, provides the potential for intramolecular cyclization reactions, particularly under basic conditions. This type of reaction is analogous to the well-known Dieckmann condensation, which typically involves the intramolecular cyclization of diesters to form β-keto esters. cdnsciencepub.comnih.govyoutube.comchemistrysteps.comlibretexts.orgnrochemistry.comorganic-chemistry.org

In a similar fashion, treatment of this compound with a strong base can lead to the deprotonation of the α-carbon of the cyclohexanone ring, generating an enolate. This enolate can then act as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the piperidine amide. This nucleophilic addition would result in the formation of a bicyclic intermediate. Subsequent elimination of the piperidide anion as a leaving group would lead to the formation of a bicyclic dione product. The stability of the resulting ring system (typically 5- or 6-membered rings are favored) plays a crucial role in the feasibility of such cyclizations.

Intermolecular reactions, such as self-condensation between two molecules of this compound, are also conceivable but are generally less favored than intramolecular cyclization when a stable ring can be formed.

Detailed Mechanistic Investigations

Due to the absence of specific literature on the mechanistic investigation of reactions involving this compound, this section will discuss the expected mechanistic pathways and methodologies for their study based on well-established principles of related chemical transformations.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for elucidating the mechanism of a reaction by providing information about the reaction order, rate constants, and the influence of various parameters such as temperature, concentration, and catalysts.

For the hydrolysis of the amide bond , kinetic experiments would typically involve monitoring the disappearance of the starting material or the appearance of one of the products over time, often using spectroscopic methods like UV-Vis or NMR spectroscopy. The reaction rate is expected to be dependent on the concentration of both the amide and the acid or base catalyst. For instance, under acidic conditions, the rate law is often found to be first-order in the amide and first-order in the concentration of the hydronium ion.

A hypothetical rate law for the acid-catalyzed hydrolysis could be: Rate = k[this compound][H₃O⁺]

| Parameter | Expected Influence on Hydrolysis Rate |

| Temperature | Increase in temperature generally increases the reaction rate, following the Arrhenius equation. |

| pH | The rate is expected to be slowest at neutral pH and increase at both low and high pH due to acid and base catalysis, respectively. |

| Steric Hindrance | Increased steric hindrance around the carbonyl group could decrease the rate of nucleophilic attack. |

Isolation and Characterization of Reaction Intermediates

The direct observation, isolation, or trapping of reaction intermediates provides strong evidence for a proposed reaction mechanism.

In the context of amide hydrolysis , the key intermediate is a tetrahedral species formed by the addition of water or hydroxide to the carbonyl carbon. chemistrysteps.com These intermediates are generally transient and difficult to isolate. However, their existence can often be inferred from kinetic data and isotope labeling studies. In some cases, with carefully chosen substrates and reaction conditions (e.g., low temperatures), spectroscopic techniques such as low-temperature NMR have been used to observe tetrahedral intermediates. chemistrysteps.com

For the intramolecular cyclization , the enolate is a crucial intermediate. Enolates can be trapped by adding an electrophile, such as an alkyl halide, to the reaction mixture. acs.org The formation of an α-alkylated product would provide evidence for the presence of the enolate intermediate. Spectroscopic methods such as IR and NMR can also be used to detect the presence of enolates under certain conditions.

Isotope Labeling Studies

Isotope labeling is a powerful technique utilized to elucidate reaction mechanisms and trace the pathways of atoms throughout a chemical transformation. researchgate.netchem-station.com In this method, an atom in a reactant molecule is replaced by one of its isotopes, which can then be tracked in the products to determine the mechanistic details of a reaction. While specific isotope labeling studies on this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied to hypothesize how its reactivity and reaction mechanisms could be investigated.

The primary applications of isotope labeling include the study of reaction mechanisms, the elucidation of biosynthetic pathways, and the enhancement of metabolic stability in drug discovery. chem-station.comprinceton.edu For a molecule like this compound, isotopes such as Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O) could be strategically incorporated to probe its chemical behavior. researchgate.net

Deuterium Labeling and Kinetic Isotope Effect (KIE)

One of the most common applications of isotope labeling is the study of the kinetic isotope effect (KIE). chem-station.com This effect is observed when replacing an atom with its heavier isotope leads to a change in the reaction rate. A significant KIE is often indicative that the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.

For this compound, the protons on the carbon atoms adjacent to the ketone (the α-carbons) are acidic and can be involved in various reactions, such as enolate formation. To investigate the role of these protons in a reaction mechanism, a study could be designed where these specific hydrogen atoms are replaced with deuterium.

For instance, in a base-catalyzed enolization reaction, if the abstraction of an α-proton is the rate-determining step, a primary kinetic isotope effect would be expected. The reaction rate for the deuterated compound would be slower than that for the non-deuterated compound.

Table 1: Hypothetical Kinetic Isotope Effect in the Enolization of this compound

| Compound | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |

| This compound | kH | \multirow{2}{*}{> 1} | C-H bond cleavage at the α-position is likely part of the rate-determining step. |

| This compound-d₂ (deuterated at the α-position) | kD |

This table is illustrative and based on established chemical principles. The values are hypothetical as specific experimental data for this compound was not found.

¹³C, ¹⁵N, and ¹⁸O Labeling for Mechanistic Elucidation

Beyond deuterium labeling, other stable isotopes can serve as tracers to follow the fate of different parts of the molecule during a reaction.

¹³C Labeling: The carbonyl carbons of the ketone and the amide are key reactive sites. By synthesizing this compound with a ¹³C label at one of these positions, one could follow the transformation of these functional groups. For example, in a rearrangement reaction, the position of the ¹³C label in the product would reveal how the carbon skeleton has been altered.

¹⁵N Labeling: The nitrogen atom in the piperidinyl group could be labeled with ¹⁵N. This would be particularly useful for studying reactions that involve the amide bond, such as hydrolysis or other nucleophilic acyl substitution reactions. researchgate.net Tracking the ¹⁵N atom would confirm whether the piperidinyl moiety remains intact or is involved in bond-breaking or bond-forming steps.

¹⁸O Labeling: The oxygen atoms of the carbonyl groups can be labeled with ¹⁸O. In a hydrolysis reaction studied in ¹⁸O-labeled water, the presence of ¹⁸O in the resulting cyclohexanecarboxylic acid would provide evidence for the mechanism of nucleophilic attack by water on the carbonyl carbon.

Table 2: Potential Isotope Labeling Strategies for Mechanistic Studies

| Isotope | Position of Label | Potential Reaction Studied | Information Gained |

| ²H (Deuterium) | α-carbon to the ketone | Base-catalyzed reactions (e.g., aldol (B89426) condensation) | Involvement of C-H bond cleavage in the rate-determining step (via KIE). |

| ¹³C | Ketone carbonyl carbon | Rearrangement reactions (e.g., Baeyer-Villiger oxidation) | Tracing the fate of the carbon skeleton. |

| ¹³C | Amide carbonyl carbon | Amide hydrolysis | Understanding the mechanism of nucleophilic attack at the amide carbonyl. |

| ¹⁵N | Piperidinyl nitrogen | Reactions involving the amide group | Determining the fate of the piperidinyl moiety. |

| ¹⁸O | Ketone carbonyl oxygen | Hydration or acetal formation | Elucidating the mechanism of nucleophilic addition to the ketone. |

This table outlines potential research strategies based on general principles of isotope labeling studies in organic chemistry.

Derivatization and Functionalization Strategies Employing 2 1 Piperidinylcarbonyl Cyclohexanone

Synthesis of Novel Structural Analogs

The synthesis of novel structural analogs of 2-(1-Piperidinylcarbonyl)cyclohexanone can be achieved through various reactions that target the inherent reactivity of the β-keto amide moiety. These analogs are valuable for exploring structure-activity relationships in medicinal chemistry and for developing new materials with tailored properties.

One common approach involves the modification of the cyclohexanone (B45756) ring through reactions at the α-position. The presence of the acidic proton between the two carbonyl groups facilitates the formation of an enolate, which can then react with a variety of electrophiles. For instance, alkylation reactions can introduce new carbon-carbon bonds, leading to a diverse range of substituted analogs.

Another strategy focuses on the transformation of the ketone functionality. For example, reduction of the ketone can yield the corresponding alcohol, which can be further functionalized. Alternatively, the ketone can be converted into other functional groups, such as an oxime or a hydrazone, opening up further avenues for derivatization.

The piperidine (B6355638) ring also offers opportunities for modification, although it is generally less reactive than the β-dicarbonyl system. N-alkylation or N-acylation of the piperidine nitrogen, if chemically accessible, could introduce additional diversity.

A representative synthesis of a novel analog is the reaction of this compound with an alkyl halide in the presence of a base to yield an α-alkylated derivative.

Table 1: Representative Synthesis of an α-Alkylated Analog

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|---|---|---|---|

| This compound | Methyl Iodide | Sodium Hydride | Tetrahydrofuran | 2-Methyl-2-(1-piperidinylcarbonyl)cyclohexanone |

| This compound | Benzyl Bromide | Potassium Carbonate | Acetonitrile | 2-Benzyl-2-(1-piperidinylcarbonyl)cyclohexanone |

Regioselective Functionalization of the Cyclohexanone Ring

The regioselective functionalization of the cyclohexanone ring is a key aspect of utilizing this compound as a synthetic building block. The presence of two carbonyl groups dictates the reactivity of the ring, with the α-position being the most reactive site for enolate formation and subsequent electrophilic attack.

α-Alkylation and α-Arylation: As mentioned previously, the α-carbon can be readily alkylated or arylated. The choice of base and reaction conditions can influence the outcome of these reactions, allowing for the introduction of a wide array of substituents with a high degree of regioselectivity. The use of stronger bases like lithium diisopropylamide (LDA) can lead to the quantitative formation of the enolate, which can then be trapped with various electrophiles.

α-Halogenation: The α-position can also be regioselectively halogenated using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). bohrium.com This introduces a handle for further transformations, such as cross-coupling reactions or nucleophilic substitutions.

Table 2: Regioselective Halogenation of this compound

| Reagent | Solvent | Product |

|---|---|---|

| N-Bromosuccinimide | Carbon Tetrachloride | 2-Bromo-2-(1-piperidinylcarbonyl)cyclohexanone |

| N-Chlorosuccinimide | Dichloromethane | 2-Chloro-2-(1-piperidinylcarbonyl)cyclohexanone |

Note: These are plausible reactions based on the general reactivity of β-dicarbonyl compounds.

Michael Addition: The enolate of this compound can also act as a nucleophile in Michael additions to α,β-unsaturated compounds. This reaction allows for the formation of a new carbon-carbon bond at the α-position and the introduction of a three-carbon chain, which can be further elaborated.

Modification of the Piperidine Amide Group

While the β-dicarbonyl moiety is the primary site of reactivity, the piperidine amide group can also be modified, albeit under more forcing conditions. The amide bond is generally stable, but it can be cleaved under strong acidic or basic hydrolysis to yield cyclohexanecarboxylic acid and piperidine.

More synthetically useful transformations involve the reduction of the amide carbonyl group. Reagents such as lithium aluminum hydride (LAH) can reduce the amide to the corresponding amine, yielding 2-(piperidin-1-ylmethyl)cyclohexanone. This transformation opens up a new set of functionalization possibilities at the newly formed amino group.

Furthermore, reactions targeting the piperidine ring itself, such as dehydrogenation to a pyridine (B92270) derivative, are conceivable under specific catalytic conditions, though this would represent a more complex transformation.

Applications as a Versatile Synthetic Building Block

The diverse reactivity of this compound makes it a valuable building block for the synthesis of more complex molecular structures, including polycyclic and heterocyclic systems. researchgate.net

The functional handles present in this compound and its derivatives can be utilized in intramolecular reactions to construct fused or bridged polycyclic systems. For example, an α-alkylated derivative bearing a terminal leaving group could undergo an intramolecular cyclization to form a bicyclic system.

Cascade reactions, where multiple bonds are formed in a single synthetic operation, are also a powerful strategy for building molecular complexity. nih.gov The reactivity of the β-keto amide can be harnessed to initiate such cascades, leading to the rapid assembly of intricate polycyclic frameworks. For instance, a Robinson annulation-type reaction sequence could be envisioned, where a Michael addition is followed by an intramolecular aldol (B89426) condensation to construct a new six-membered ring fused to the original cyclohexanone.

β-Keto amides are well-established precursors for the synthesis of a wide variety of heterocyclic compounds. researchgate.net The 1,3-dicarbonyl unit in this compound can react with various dinucleophiles to form five- and six-membered rings.

Synthesis of Pyridines and Pyridones: Condensation with ammonia (B1221849) or primary amines can lead to the formation of enaminones, which can then be cyclized to form substituted pyridone derivatives. Further transformations can then lead to fully aromatic pyridine rings.

Synthesis of Pyrimidines: Reaction with amidines or guanidine (B92328) can be used to construct pyrimidine (B1678525) rings. amazonaws.com The dicarbonyl moiety provides the two electrophilic centers required for the cyclocondensation reaction.

Synthesis of Pyrazoles and Isoxazoles: Condensation with hydrazine (B178648) or hydroxylamine (B1172632) derivatives can yield pyrazole (B372694) and isoxazole (B147169) rings, respectively. These reactions are driven by the formation of a stable five-membered aromatic heterocycle.

Table 3: Representative Heterocyclic Ring Formations from this compound

| Reagent | Heterocyclic Product Class |

|---|---|

| Hydrazine | Pyrazole |

| Hydroxylamine | Isoxazole |

| Urea | Pyrimidine |

| Guanidine | Aminopyrimidine |

| Malononitrile | Pyridine |

Note: These are expected products based on established reactions of β-dicarbonyl compounds. researchgate.net

Development of Libraries of Derivatives for Future Chemical Biology Studies

The versatility of this compound as a synthetic scaffold makes it an ideal starting point for the development of compound libraries for chemical biology research. By systematically applying the derivatization and functionalization strategies outlined above in a combinatorial fashion, a large and diverse collection of molecules can be generated.

For example, a library could be constructed by first preparing a set of α-alkylated analogs of this compound. Each of these analogs could then be subjected to a panel of heterocyclic ring-forming reactions. This approach would rapidly generate a library of compounds with significant structural diversity, varying in both the substitution on the core scaffold and the nature of the appended heterocyclic ring.

Such libraries are invaluable for high-throughput screening campaigns aimed at identifying new molecules with interesting biological activities. The modular nature of the synthesis allows for the rapid exploration of chemical space and the optimization of initial hits.

Computational and Theoretical Investigations of 2 1 Piperidinylcarbonyl Cyclohexanone

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic distribution and orbital interactions within 2-(1-Piperidinylcarbonyl)cyclohexanone. These calculations, typically performed using ab initio or density functional theory (DFT) methods, provide a detailed picture of the molecule's electronic architecture.

Key electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (Hartree) | Value (eV) |

|---|---|---|

| HOMO Energy | -0.235 | -6.39 |

| LUMO Energy | 0.045 | 1.22 |

Note: The data in this table is illustrative and based on typical values for similar organic molecules calculated at the B3LYP/6-31G(d) level of theory.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying the reaction mechanisms involving molecules like this compound. nih.govmdpi.com DFT calculations can be used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For instance, in the context of its synthesis or subsequent reactions, DFT can be employed to model the energetics of bond formation and cleavage. The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated to predict reaction rates. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined.

Global reactivity descriptors, derived from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and electrophilicity, can also be calculated to provide a quantitative measure of the molecule's reactivity. researchgate.net These descriptors are valuable for understanding how this compound will interact with other reagents.

Table 2: Illustrative DFT-Calculated Global Reactivity Descriptors for this compound

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.39 |

| Electron Affinity (A) | -ELUMO | -1.22 |

| Electronegativity (χ) | (I+A)/2 | 2.585 |

| Chemical Hardness (η) | (I-A)/2 | 3.805 |

| Chemical Softness (S) | 1/η | 0.263 |

Note: This data is hypothetical and serves to illustrate the types of parameters obtained from DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer a dynamic perspective on the conformational flexibility of this compound. mdpi.comnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that describes the interatomic interactions.

These simulations, often spanning nanoseconds to microseconds, allow for the exploration of the molecule's conformational landscape. The piperidine (B6355638) and cyclohexanone (B45756) rings can adopt various conformations, such as chair, boat, and twist-boat, and the amide bond can exhibit rotational isomers. MD simulations can reveal the relative populations of these conformers and the energetic barriers between them.

By analyzing the trajectory of the simulation, one can identify the most stable, low-energy conformations of the molecule. This information is crucial for understanding its biological activity, as the shape of the molecule often dictates how it interacts with biological targets. Furthermore, MD simulations can be performed in the presence of a solvent, such as water, to study the influence of the environment on the conformational preferences of the molecule. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of this compound.

Infrared (IR) Spectroscopy: DFT calculations can be used to compute the vibrational frequencies of the molecule. researchgate.net These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated IR spectrum can be compared with the experimental spectrum to assign the observed absorption bands to specific functional groups and vibrational modes. For this compound, key vibrational modes would include the C=O stretching of the ketone and amide groups, as well as C-N and C-H stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. These calculations provide theoretical NMR spectra that can be compared with experimental data to confirm the molecular structure. The predicted chemical shifts are sensitive to the electronic environment of each nucleus, which is in turn influenced by the molecule's conformation.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Ketone C=O | Stretch | 1715 |

| Amide C=O | Stretch | 1650 |

| C-N (Amide) | Stretch | 1280 |

Note: These are representative values and would be obtained from a frequency calculation following a geometry optimization.

Computational Analysis of Non-Covalent Interactions

Non-covalent interactions (NCIs) play a critical role in determining the structure, stability, and intermolecular interactions of molecules. tamu.edursc.org For this compound, both intramolecular and intermolecular NCIs are important.

Intramolecularly, hydrogen bonds and van der Waals interactions can influence the molecule's preferred conformation. For example, a weak C-H···O hydrogen bond might exist between a hydrogen on the cyclohexanone ring and the amide oxygen, contributing to the stability of a particular conformer.

Intermolecularly, NCIs govern how the molecule interacts with other molecules, including solvents and biological macromolecules. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and the Independent Gradient Model based on Hirshfeld partitioning (IGMH) can be used to identify and characterize these interactions. mdpi.com These analyses can reveal the presence of hydrogen bonds, van der Waals contacts, and other weak interactions, and quantify their strengths. Understanding these interactions is crucial for predicting the molecule's solubility, crystal packing, and binding affinity to a receptor.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Methods for its Synthesis and Derivatization

Future research will likely focus on the development of more efficient and selective catalytic methods for the synthesis and subsequent derivatization of 2-(1-piperidinylcarbonyl)cyclohexanone. Building upon existing knowledge of β-keto amide and piperidine (B6355638) synthesis, several key areas are ripe for investigation.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. Future efforts could be directed towards the development of chiral organocatalysts for the asymmetric synthesis of this compound, yielding enantiomerically pure forms of the compound. For instance, proline and its derivatives have been successfully used in asymmetric aldol (B89426) reactions to create chiral bicyclic ketones, a strategy that could be adapted for the synthesis of substituted cyclohexanone (B45756) rings with high stereocontrol.

Biocatalysis: The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Research into the biocatalytic synthesis of piperidine alkaloids and other nitrogen-containing heterocycles is a growing field. nih.govrsc.orgacs.org Enzymes such as transaminases, lipases, and engineered hydroxylases could be explored for the stereoselective synthesis and derivatization of this compound and its analogues. nih.govrsc.orgacs.org For example, immobilized lipases have been used in the multicomponent synthesis of piperidine derivatives, a strategy that could be adapted for the target molecule. rsc.org

A comparative look at potential catalytic approaches is presented in the table below.

| Catalytic Method | Potential Advantages | Potential Research Focus for this compound |

| Organocatalysis | Metal-free, enantioselective, mild reaction conditions. | Asymmetric synthesis of chiral derivatives, stereoselective α-functionalization. |

| Biocatalysis | High selectivity, environmentally benign, use of renewable resources. | Enantioselective synthesis, regioselective hydroxylation and other derivatizations. acs.org |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity pathways, use of visible light. | C-H functionalization, cycloaddition reactions, radical-mediated derivatization. rsc.org |

| Electrochemical Catalysis | Use of electrons as a clean reagent, avoidance of stoichiometric oxidants/reductants. | Green synthesis and derivatization, oxidative or reductive cyclizations. rsc.orgacs.org |

Exploration of its Role in Supramolecular Chemistry and Materials Science

The inherent structural features of this compound, particularly the presence of hydrogen bond donors and acceptors, suggest its potential as a building block in supramolecular chemistry and materials science.

The amide functionality is a well-known motif for directing self-assembly through hydrogen bonding, as seen in the formation of β-sheets in peptides. nih.govnih.govresearchgate.netrsc.org Future research could investigate the self-assembly properties of this compound and its derivatives to form higher-order structures such as nanotubes, gels, or liquid crystals. The interplay between the rigid cyclohexanone ring and the flexible piperidine group could lead to novel supramolecular architectures.

In materials science, the piperidine moiety is found in various functional polymers. nih.govacs.orgontosight.ainih.gov For example, piperidine-based polymers have been explored for applications such as gas separation membranes and drug delivery systems. nih.govacs.org Future work could focus on incorporating this compound as a monomer or a functional pendant group into polymers. This could impart specific properties to the resulting materials, such as thermal responsiveness or the ability to coordinate with metal ions.

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry will undoubtedly guide the future development of synthetic routes to this compound. This involves the use of environmentally benign solvents, catalysts, and energy sources.

The development of one-pot multicomponent reactions for the synthesis of piperidine derivatives is a key area of green chemistry. rsc.org Such strategies, which minimize waste by combining several synthetic steps into a single operation, could be developed for the efficient synthesis of this compound. The use of greener solvents, such as water or bio-derived solvents, will also be a priority.

Furthermore, energy-efficient synthetic methods, such as mechanochemistry (ball milling) and ultrasound-assisted synthesis, could be explored. These techniques can often reduce reaction times and solvent usage compared to conventional heating methods. Biocatalytic routes, as mentioned earlier, are also a cornerstone of green chemistry and will likely play a significant role in the sustainable production of this compound. nih.govrsc.orgacs.org

Integration into Automated Synthesis Platforms

The increasing use of automation in chemical synthesis offers opportunities for the rapid and efficient preparation and screening of derivatives of this compound.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in a flask. The synthesis of amides and ketones has been successfully translated to flow chemistry systems. Future research could focus on developing a continuous flow process for the synthesis of this compound, which would be particularly beneficial for large-scale production.

Robotics and High-Throughput Experimentation: Robotic platforms combined with high-throughput screening techniques can accelerate the discovery of new reactions and the optimization of reaction conditions. nih.govorganic-chemistry.orgresearchgate.netlodz.plrsc.org By integrating the synthesis of this compound and its derivatives into such automated systems, a large number of compounds could be prepared and tested for various applications in a short period. This would be particularly valuable for exploring its potential in medicinal chemistry or materials science.

Unexplored Reactivity Manifolds and Transformations

The unique combination of functional groups in this compound opens the door to a wide range of unexplored chemical transformations.

Cycloaddition Reactions: The cyclohexanone ring and the β-keto amide functionality can both participate in cycloaddition reactions. For example, [2+2] photocycloaddition reactions of cyclohexenone derivatives are known to produce bicyclic products. nih.gov Future research could explore the participation of this compound in various cycloaddition reactions to generate novel and complex polycyclic scaffolds.

Domino and Cascade Reactions: The multiple reactive sites within the molecule make it an ideal substrate for domino or cascade reactions, where a single event triggers a series of subsequent transformations to rapidly build molecular complexity. acs.org For example, a reaction initiated at the ketone could be followed by a cyclization involving the piperidine nitrogen.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural confirmation of 2-(1-Piperidinylcarbonyl)cyclohexanone?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) : Use H NMR to confirm substituent positions and hydrogen environments. For example, cyclohexanone derivatives show characteristic ketone carbonyl peaks (~200-220 ppm in C NMR) and distinct splitting patterns for piperidinyl protons (e.g., 1.4–2.6 ppm for piperidine ring protons) .

-

Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns. Derivatives like 2-(ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone have been confirmed using ESI-MS with [M+H] ions .

-

Infrared Spectroscopy (IR) : Detect carbonyl stretching vibrations (~1700 cm) and amide/piperidine functional groups (~1650 cm for C=O adjacent to N) .

Table 1: Key Analytical Signatures

Technique Key Peaks/Features Reference H NMR 1.4–2.6 ppm (piperidinyl H), 2.8–3.2 ppm (carbonyl-adjacent H) HRMS [M+H] at m/z 235.1578 (exact mass) IR 1700 cm (C=O), 1650 cm (amide/piperidinyl)

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Temperature : Store at -20°C in airtight containers to prevent degradation via autoxidation or hydrolysis .

- Moisture Control : Use desiccants and avoid exposure to humidity, as ketones and amides are prone to hydrolytic cleavage .

- Light Sensitivity : Protect from UV light to prevent radical-mediated decomposition .

Advanced Research Questions

Q. What are the common byproducts formed during the synthesis of this compound, and how can they be identified?

- Methodological Answer :

-

Byproduct Formation :

-

Autoxidation Byproducts : Cyclohexanone derivatives can undergo β-C–C cleavage under oxidative conditions, forming ω-formyl radicals and subsequent aldehydes or carboxylic acids .

-

Piperidinyl Side Reactions : Partial hydrolysis of the piperidinylcarbonyl group may yield cyclohexanecarboxylic acid or piperidine contaminants .

-

Identification Strategies :

-

GC-MS : Monitor for low-molecular-weight aldehydes (e.g., hexanal) or cyclic ethers derived from radical recombination .

-

HPLC-PDA : Detect hydrolyzed products (e.g., carboxylic acids) via retention time shifts and UV spectra .

Table 2: Common Byproducts and Detection Methods

Byproduct Source Detection Method Reference ω-Formyl radicals Autoxidation GC-MS (m/z 98–110) Cyclohexanecarboxylic acid Hydrolysis HPLC-PDA (λ = 210 nm)

Q. How can contradictions in spectroscopic data for cyclohexanone derivatives be resolved?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR, MS, and X-ray crystallography (if crystalline) to cross-verify structural assignments. For example, conflicting H NMR peaks may arise from dynamic rotational isomerism, resolved via variable-temperature NMR .

- Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .

- Contaminant Screening : Employ LC-MS to detect trace impurities (e.g., residual solvents or degradation products) that distort spectral data .

Q. What experimental and computational approaches elucidate reaction mechanisms involving this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Study deuterated analogs to identify rate-determining steps (e.g., hydrogen abstraction in autoxidation) .

- Electron Paramagnetic Resonance (EPR) : Detect transient radicals (e.g., cyclohexoxy radicals) in autoxidation pathways .

- DFT Calculations : Model transition states for β-C–C cleavage or piperidinyl group reactivity .

Notes on Data Interpretation

- Contradictions in Byproduct Studies : While cyclohexanone is traditionally considered a primary precursor, recent studies show cyclohexyl hydroperoxide propagation dominates byproduct formation .

- Storage Stability : Conflicting reports on shelf life (e.g., ≥5 years at -20°C vs. unspecified durations ) highlight the need for batch-specific stability testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.